GRK2阻害剤

説明

Selective β-Adrenergic Receptor Kinase 1 inhibitor (IC50 = 126 µM). Putative cardioprotective agent.

βARK1 inhibitor is an inhibitor of G protein-coupled receptor kinase 2/β-adrenergic receptor kinase 1 (GRK2/βARK1; IC50 = 126 µM). It is selective for GRK2/βARK1 over PKA at concentrations up to 1 mM. βARK1 inhibitor decreases systolic blood pressure in ob/ob and nicotinamide plus streptozotocin-induced mouse models of type 2 diabetes when administered at a dose of 200 µg/kg. It also improves clonidine-induced relaxation of precontracted isolated aortic rings and improves glucose tolerance in the ob/ob mouse model. βARK1 inhibitor inhibits dopamine inhibition reversal (DIR) induced by serotonin or neurotensin in the rat ventral tegmental area in vitro.

GRK2 Inhibitor is an inhibitor of GRK 2 (β-Adrenergic Receptor Kinase 1).

科学的研究の応用

心臓血管疾患

GRK2阻害剤は、心臓血管疾患の治療に有効であることがわかっています . GRK2の機能不全は、高血圧や心不全などの心臓血管疾患を含む、複数の疾患に関連しています . GRK2の特定の基質は、GRK2によって制御される多様な細胞内シグナル伝達経路を調査し、候補薬としてGRK2特異的阻害剤を開発するための有用なツールです .

代謝性疾患

GRK2阻害剤は、代謝性疾患における役割を果たすことがわかっています . GRK2の機能不全は、肥満や非アルコール性脂肪肝疾患などの代謝性疾患に関連しています . キナーゼの選択的阻害は、in vitroおよびin vivoの両方でインスリンシグナル伝達を強化し、GRK2がアドレナリン作動性インスリン抵抗性を媒介し、その阻害がインスリン感受性を高めることを示唆しています .

がん

GRK2阻害剤は、がん研究で潜在的な用途があります . GRK2の機能不全は、さまざまなタイプのがんに関連しています . GRK2特異的阻害剤の開発は、がん治療の新しいアプローチを提供する可能性があります .

脳疾患

GRK2阻害剤は、脳疾患における潜在的な用途について研究されています . GRK2の機能不全は、アルツハイマー病などの脳疾患に関連しています . GRK2特異的阻害剤の開発は、これらの疾患の治療の新しいアプローチを提供する可能性があります .

線維化疾患

GRK2阻害剤は、線維化疾患の潜在的な治療標的であることがわかっています . GRK2は、線維化疾患に関連する病態生理学的条件下で、多数のシグナル伝達経路を調節します . GRK2は、臓器線維化の進行に不可欠な、さまざまな細胞の増殖とアポトーシス、炎症反応、細胞外マトリックスの沈着にさまざまな影響を与えます .

関節リウマチ

GRK2活性を標的とすることは、マクロファージ浸潤を阻害する実行可能な戦略であり、関節リウマチの関節炎症と血管新生を制御するための明確な方法を提供します .

心不全

betaARK1の阻害は、心筋機能を強化し、心不全のいくつかの動物モデルを「救済」することが示されています . betaARK1阻害剤の過剰発現は、重症心筋症のマウスモデルにおいて、生存期間の著しい延長と心機能の改善をもたらしました .

拡張型心筋症

betaARK1の阻害は、障害された生化学的βアドレナリン受容体応答性を回復しますが、CREB(A133)誘発性心筋症は救済されません . これは、βARシグナル伝達の回復が、すべての種類の心不全の発症と進行を防ぐのに十分ではないことを示唆しています .

作用機序

Target of Action

The primary target of the GRK2 Inhibitor, also known as the betaARK1 Inhibitor, is the G Protein-Coupled Receptor Kinase 2 (GRK2) . GRK2 is a central signaling node involved in the modulation of many G Protein-Coupled Receptors (GPCRs) and also displays regulatory functions in other cell signaling routes . It specifically phosphorylates agonist-activated GPCRs .

Mode of Action

The GRK2 Inhibitor interacts with its target by inhibiting the kinase activity of GRK2 . This inhibition prevents the phosphorylation of GPCRs by GRK2, which in turn prevents the binding of β-arrestin proteins to GPCRs, a process termed desensitization . This allows for continued interaction of GPCRs with G proteins, thus prolonging the activation of downstream signaling pathways .

Biochemical Pathways

The inhibition of GRK2 affects several biochemical pathways. GRK2 is involved in the regulation of an enormous range of both GPCRs and non-GPCR substrates that participate in or regulate many critical cellular processes . For instance, GRK2 promotes ERK1/2 phosphorylation, while ERK1/2 inhibits GRK2 phosphorylation . Moreover, GRK2 and NF-κB can advance their activation through each other .

Pharmacokinetics

For instance, a highly potent and selective GRK2 inhibitor called 14as has an IC50 for GRK2 of 30 nM, shows more than 230-fold selectivity over GRK1, GRK5, PKA, and ROCK1 .

Result of Action

The inhibition of GRK2 has several molecular and cellular effects. It has been reported to be enhanced in patients or in preclinical models of several relevant pathological situations, such as heart failure, cardiac hypertrophy, hypertension, obesity, and insulin resistance conditions, or non-alcoholic fatty liver disease (NAFLD), and to contribute to disease progression by a variety of mechanisms related to its multifunctional roles .

Action Environment

It is known that the effectiveness of these inhibitors can be influenced by the physiological state of the patient, including the presence of diseases such as heart failure, cardiac hypertrophy, hypertension, obesity, and insulin resistance conditions, or nafld .

生化学分析

Biochemical Properties

The GRK2 inhibitor plays a significant role in biochemical reactions. It interacts with GPCRs and non-GPCR substrates that participate in or regulate many critical cellular processes . The GRK2 inhibitor specifically phosphorylates agonist-activated GPCRs . This phosphorylation promotes the binding of β-arrestin proteins to GPCRs, inhibiting further interactions with G proteins .

Cellular Effects

The GRK2 inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to enhance the regulation of an enormous range of both GPCRs and non-GPCR substrates .

Molecular Mechanism

The GRK2 inhibitor exerts its effects at the molecular level through several mechanisms. It binds to GPCRs and inhibits further interactions with G proteins, a process termed desensitization . This leads to transient receptor internalization and a second wave of G protein-independent GPCR signaling cascades based on β-arrestin-orchestrated signalosomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the GRK2 inhibitor change over time. It has been observed that GRK2 levels and activity are enhanced in preclinical models of several relevant pathological situations

Dosage Effects in Animal Models

The effects of the GRK2 inhibitor vary with different dosages in animal models. For instance, one study found that co-treatment with clonidine and a GRK2 inhibitor prevented rebound hypertension and endothelial dysfunction after withdrawal in diabetes .

Metabolic Pathways

The GRK2 inhibitor is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For example, upregulation of GRK2 impaired ISO-mediated mitochondrial functional responses, which is important for metabolic adaptations in pathological conditions .

Transport and Distribution

The GRK2 inhibitor is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation . For instance, PGE2 activates the EP4/AC/cAMP/PKA pathway, which mediates GRK2 translocation to the cell membrane .

Subcellular Localization

The subcellular localization of the GRK2 inhibitor and its effects on activity or function are significant. For example, GRK2 localizes to mitochondria and regulates mitochondrial function

特性

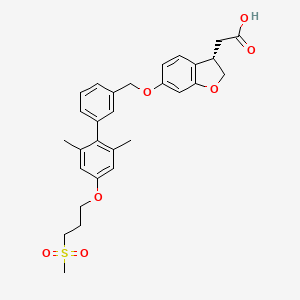

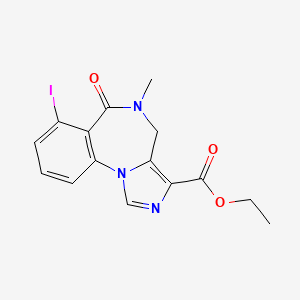

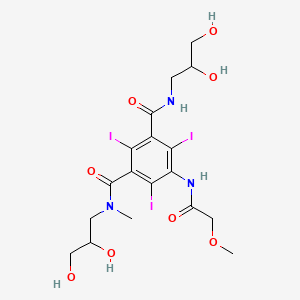

IUPAC Name |

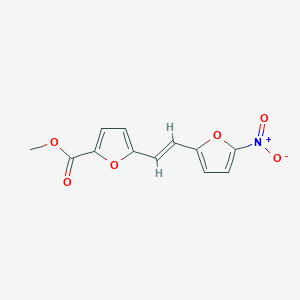

methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJPHSNZGRVPCK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。